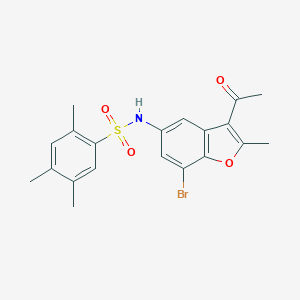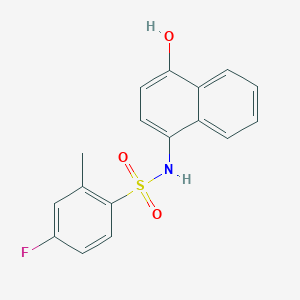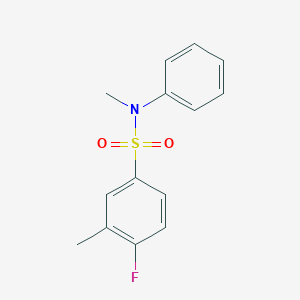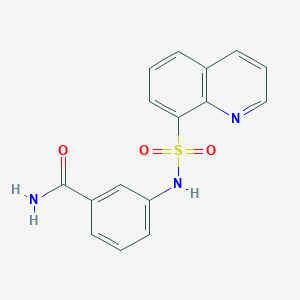
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and there is considerable interest in developing it further for clinical use.
作用機序
The exact mechanism of action of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting the activity of BRD4, N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is thought to interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of several genes that are involved in cancer progression. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its specificity for BRD4. This makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, it has been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential therapeutic agent.
One limitation of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications. In addition, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the study of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors. Another potential direction is the investigation of the use of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in combination with other anticancer agents, which may enhance its effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in humans, and to explore its potential use in the treatment of other diseases.
合成法
The synthesis of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride to yield 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid. This intermediate is then reacted with phosphorus tribromide to form 3-bromo-2-methyl-1-benzofuran-5-carboxylic acid. The final step involves the reaction of this intermediate with 2,4,5-trimethylbenzenesulfonyl chloride to yield N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide.
科学的研究の応用
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
特性
分子式 |
C20H20BrNO4S |
|---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-10-6-12(3)18(7-11(10)2)27(24,25)22-15-8-16-19(13(4)23)14(5)26-20(16)17(21)9-15/h6-9,22H,1-5H3 |
InChIキー |
UQBIRNMXPYZTAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Br)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)

![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)
